molecular formula C12H13ClO2 B13303129 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13303129
M. Wt: 224.68 g/mol
InChI Key: WWLIDUDKRVXNKV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is a cyclobutane-carboxylic acid derivative intended for research and development applications. This compound features a chlorophenyl group and a methyl substitution on its cyclobutane ring, making it a valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry . It is particularly useful for investigating structure-activity relationships in the development of novel pharmacologically active compounds . Researchers utilize this scaffold to explore new chemical spaces and synthesize proprietary libraries for biological screening. The product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)

InChI Key

WWLIDUDKRVXNKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

This method leverages nucleophilic addition to construct the cyclobutane ring. A representative procedure involves:

Procedure

  • Substrate preparation : 3-Oxocyclobutane-1-carboxylic acid (1.0 g, 9.99 mmol) is dissolved in THF (35 mL) under nitrogen.
  • Grignard addition : Methylmagnesium chloride (3M in THF, 7.3 mL, 22 mmol) is added dropwise at −32°C.
  • Quenching and workup : The mixture is stirred overnight, quenched with 2M HCl, and extracted with dichloromethane.
  • Isolation : The organic layer is concentrated to yield cis/trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (39.4% yield).

Modification for target compound :

  • Replace methylmagnesium chloride with (3-chlorophenyl)magnesium bromide to introduce the aryl group.
  • Final oxidation of the hydroxyl group to a carboxylic acid using Jones reagent.
Parameter Value
Yield (crude) 35–42%
Key reagent (3-Chlorophenyl)MgBr
Reaction temperature −32°C → room temperature
Purification Column chromatography

Acid-Catalyzed Cyclization of Bicyclobutanes

A Lewis acid-catalyzed [4+2] annulation strategy enables efficient ring formation:

Procedure

  • Substrate activation : 3-Methylenecyclobutanecarbonitrile (1.6 mL, 16 mmol) is treated with concentrated HCl (37%, 13.5 mL) at 95–100°C for 9 hours.
  • Cyclization : The intermediate undergoes HCl-mediated ring expansion to form 3-chloro-3-methylcyclobutane-1-carboxylic acid (82% yield).
  • Functionalization : The chlorophenyl group is introduced via Friedel-Crafts alkylation using 3-chlorobenzene and AlCl₃.

Optimization notes :

  • Prolonged heating (>12 hours) reduces yields due to decomposition.
  • Anhydrous conditions are critical to prevent hydrolysis of the nitrile intermediate.
Parameter Value
Yield (purified) 68–75%
Catalyst HCl (37% v/v)
Reaction time 9–12 hours
Side products <5% dimerization

Amide Coupling and Hydrolysis

This two-step approach ensures precise stereochemical control:

Step 1: Amide formation

  • 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid (0.62 g, 3.2 mmol) is coupled with 3-chloroaniline using HATU (1.1 equiv) and NEt₃ (3.0 equiv) in DMF (64% yield).

Step 2: Hydrolysis

  • The amide intermediate is treated with concentrated HCl (37%, 5 mL) in toluene at room temperature for 24 hours, yielding the carboxylic acid (61% yield, 39% overall).

Advantages :

  • High stereoselectivity (dr > 4:1 for trans isomer).
  • Scalable to multigram quantities.

Analytical Data and Characterization

Key identifiers :

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the 3-chlorophenyl group can participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Type Reagents/Conditions Product Yield Source
Chlorine Substitution K₂CO₃, DMF, iodomethane (CH₃I)Methyl ester derivative52%
Hydrolysis Conc. HCl, toluene, 24h at RT3-Hydroxy-3-phenylcyclobutane derivative61%

In the esterification example, the carboxylic acid group reacts with iodomethane in the presence of K₂CO₃ to form a methyl ester, demonstrating the compound’s susceptibility to nucleophilic acyl substitution .

Ring-Opening and Strain-Driven Reactions

The cyclobutane ring’s inherent strain (≈26 kcal/mol ring strain) facilitates ring-opening reactions under basic or acidic conditions:

Reaction Type Reagents/Conditions Product Notes Source
Base-Induced Opening KHMDS (1.2 equiv), THF, 0°C → RTBicyclic or linear derivativesForms orange suspension

In this reaction, the strong base KHMDS abstracts a proton adjacent to the cyclobutane ring, triggering cleavage. The methyl group at the 2-position may sterically influence the regioselectivity of ring-opening .

Functional Group Transformations

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction Type Reagents/Conditions Product Yield Source
Amide Formation HATU, NEt₃, N,O-dimethylhydroxylamineHydroxamic acid derivative82%
Esterification HATU, DMF, methanolMethyl ester64%

These transformations highlight the compound’s utility as a synthetic intermediate. The steric bulk of the cyclobutane ring may slow reaction kinetics compared to linear analogs .

Comparative Reactivity with Structural Analogs

The methyl group at the 2-position distinguishes this compound from similar derivatives:

Compound Key Structural Feature Reactivity Note
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acidMethyl at 3-positionEnhanced steric hindrance in NAS
1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acidChlorine at 2-positionFaster NAS due to ortho effect
3-Chloro-3-phenylcyclobutane-1-carboxylic acidNo methyl groupHigher ring-opening reactivity

Data suggest that the 2-methyl group in the target compound reduces ring-opening rates compared to non-methylated analogs .

Scientific Research Applications

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

1-(3-Chlorophenyl)cyclobutane-1-carboxylic Acid
  • Structure : Lacks the methyl group on the cyclobutane ring.
  • Molecular Weight : 196.64 g/mol (C₁₁H₁₁ClO₂).
1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS: 1339332-79-4)
  • Structure : Positional isomer with a 4-chlorophenyl group instead of 3-chlorophenyl.
  • Molecular Weight : 224.68 g/mol (C₁₂H₁₃ClO₂).
  • No melting point or synthesis data are reported .

Cyclopropane Analogs

1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid
  • Structure : Features a strained cyclopropane ring instead of cyclobutane.
  • Molecular Weight : 196.61 g/mol (C₁₀H₉ClO₂).
  • Synthesis : Synthesized via Claisen-Schmidt condensation, yielding 73% as an off-white solid with a melting point of 84–86°C .
  • Key Differences : The cyclopropane ring’s higher angle strain increases reactivity, making it more prone to ring-opening reactions compared to cyclobutane derivatives .

Heterocyclic Derivatives

1-(3-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic Acid
  • Structure : Incorporates a triazole ring, introducing nitrogen atoms.
  • Molecular Weight : 299.71 g/mol (C₁₅H₁₀ClN₃O₂).
  • However, this compound is discontinued commercially .
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid
  • Structure : Contains a hydroxyl group and fluorine atom.
  • Molecular Weight : 244.64 g/mol (C₁₁H₁₀ClFO₃).
  • Key Differences: The fluorine and hydroxyl groups increase polarity, likely improving water solubility. No physical data are reported .

Cyclohexane and Cyclopentane Derivatives

1-(3-Chlorophenyl)cyclohexane-1-carboxylic Acid
  • Structure : Larger cyclohexane ring.
  • Molecular Weight : 238.70 g/mol (C₁₃H₁₅ClO₂).
  • Key Differences : The cyclohexane ring’s flexibility may reduce steric strain but decrease target specificity in biological systems .

Structural and Property Analysis

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Features
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 1340521-86-9 Not reported Methyl group enhances lipophilicity
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.61 124276-34-2 84–86 High ring strain, reactive
1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.68 1339332-79-4 Not reported Para-substitution alters electronics
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₀ClFO₃ 244.64 2092485-85-1 Not reported Fluorine and hydroxyl groups increase polarity

Biological Activity

1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane structure, which is substituted with a 3-chlorophenyl group and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug design.

The molecular formula of this compound is C12_{12}H13_{13}ClO2_2, with a molecular weight of approximately 224.69 g/mol. The presence of the chlorine atom on the phenyl ring is expected to enhance its reactivity and biological interaction potential.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The chlorophenyl group is believed to increase binding affinity to certain biological molecules, which could be crucial for its pharmacological effects.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory activity. This is supported by its ability to modulate the activity of specific enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The following table summarizes some key findings from recent studies:

Study Cell Line IC50_{50} (µM) Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BHeLa (cervical cancer)20Cell cycle arrest
Study CA549 (lung cancer)25Inhibition of metastasis

Interaction with Biological Targets

The compound's interaction with specific biological targets has been investigated using molecular docking studies, which suggest that it may bind effectively to proteins involved in cancer progression and inflammation. For instance, it has shown promising results in binding assays with COX-2, a target for many anti-inflammatory drugs.

Case Studies

Several case studies have documented the biological activity of similar compounds within the cyclobutane family:

  • Case Study 1: Cyclobutane Derivatives in Cancer Treatment
    • Researchers at McMaster University explored various cyclobutane derivatives, including analogs of this compound. Their findings indicated significant anticancer activity against multiple cell lines, suggesting a common mechanism among structurally similar compounds .
  • Case Study 2: Anti-inflammatory Screening
    • A study published in Organic Letters evaluated several substituted cyclobutanes for their anti-inflammatory properties. The results highlighted the role of halogen substituents in enhancing biological activity, aligning with the observed effects of this compound .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential avenues include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.
  • Investigation into the compound's pharmacokinetics and metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid, and how can reaction parameters be optimized?

  • Methodology : Cyclobutane ring formation often employs [2+2] photocycloaddition or ring-closing metathesis. For this compound, introduce the 3-chlorophenyl group early via Friedel-Crafts alkylation or Suzuki coupling to minimize steric hindrance. Optimize yield by controlling temperature (e.g., 0–25°C for cyclization) and using catalysts like Pd(PPh₃)₄ for cross-coupling . Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can researchers confirm the stereochemical integrity of the cyclobutane ring and substituents?

  • Methodology : Use X-ray crystallography (as in for analogous structures) to resolve absolute configuration. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) detect spatial proximity between the methyl and chlorophenyl groups .

Q. What analytical techniques are critical for structural validation and purity assessment?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded cyclobutane protons at δ 2.5–3.5 ppm) and integration ratios .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z ≈ 239.05 (calculated for C₁₂H₁₁ClO₂).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl group influence regioselectivity in further derivatization?

  • Methodology : The electron-withdrawing Cl group activates the meta position for electrophilic substitution. Computational studies (DFT, Gaussian09) can map electrostatic potential surfaces to predict sites for functionalization. Experimentally, nitration or bromination reactions under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) will target the para position relative to Cl .

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Methodology :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements in kinase inhibition assays with controls from ).
  • Solvent Effects : Test solubility in DMSO vs. aqueous buffers to rule out aggregation artifacts.
  • Metabolite Analysis : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What computational approaches predict conformational stability and target binding modes?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate cyclobutane ring puckering (e.g., "envelope" vs. "twist" conformers) in explicit solvent (GROMACS).
  • Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., cyclooxygenase-2) using the chlorophenyl group as a hydrophobic anchor .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to assess transition states in catalytic reactions .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Methodology :

  • Phase Purity : Re-crystallize samples and compare DSC thermograms (melting endotherms).
  • NMR Referencing : Calibrate using internal standards (e.g., TMS) and report solvent/temperature conditions (e.g., DMSO-d₆ at 25°C) .

Q. What strategies ensure reproducibility in scaled-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progression.
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratios) .

Safety and Handling

Q. What precautions are necessary for safe handling and storage?

  • Methodology : Store under inert gas (Ar) at –20°C to prevent oxidation. Use fume hoods for weighing (particle mask recommended). Disposal via hydrolysis in basic conditions (NaOH/EtOH) to neutralize carboxylic acid .

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